An In-depth Technical Guide to the Physicochemical Properties of 2-(5-formyl-1H-indol-1-yl)acetic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(5-formyl-1H-indol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-(5-formyl-1H-indol-1-yl)acetic acid is an indole derivative that serves as a valuable synthetic intermediate in the field of medicinal chemistry.[1] Its structure, featuring both a reactive formyl group and a carboxylic acid moiety on the indole scaffold, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] Understanding the physicochemical properties of this compound is paramount for its effective use in drug design, formulation development, and process chemistry. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 2-(5-formyl-1H-indol-1-yl)acetic acid, alongside detailed experimental protocols for their determination.
Chemical Identity and Structure
The fundamental characteristics of 2-(5-formyl-1H-indol-1-yl)acetic acid are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 2-(5-formyl-1H-indol-1-yl)acetic acid | N/A |
| CAS Number | 219685-11-7 | [1] |
| Molecular Formula | C₁₁H₉NO₃ | [2] |
| Molecular Weight | 203.19 g/mol | [1][2] |
| Canonical SMILES | O=Cc1ccc2c(c1)n(CC(=O)O)cc2 | N/A |
| InChI Key | IBPHJLGSCZMLEV-UHFFFAOYSA-N | [2] |
The molecular structure of 2-(5-formyl-1H-indol-1-yl)acetic acid, illustrated below, is foundational to its chemical behavior and reactivity.
Caption: Chemical structure of 2-(5-formyl-1H-indol-1-yl)acetic acid.
Predicted Physicochemical Properties
Due to a lack of publicly available experimental data, the following physicochemical properties have been predicted using established computational models. These values serve as a valuable starting point for experimental design and handling of the compound.
| Property | Predicted Value | Method/Software |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| pKa (acidic) | ~4.0 - 5.0 | Based on the carboxylic acid moiety |
| LogP | 1.2 | XlogP (predicted)[3] |
| Water Solubility | Moderately soluble | Inferred from structure |
Expert Insight: The predicted pKa is typical for a carboxylic acid attached to an aromatic system. The LogP value suggests a moderate lipophilicity, which is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The formyl and carboxylic acid groups are expected to contribute to its moderate solubility in polar solvents.
Synthesis and Potential Impurities
Caption: Plausible synthetic pathway for the target compound.
Potential Impurities:
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Starting materials: Unreacted 5-formylindole and ethyl haloacetate.
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By-products: Products of side reactions, such as C-alkylation of the indole ring.
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Residual solvents: Solvents used in the reaction and purification steps.
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Salts: Inorganic salts formed during the reaction and workup.
The purity of the final compound should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Interpretation
Although specific spectra for 2-(5-formyl-1H-indol-1-yl)acetic acid were not found, the expected spectral characteristics can be predicted based on its structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the formyl proton, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing formyl group.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the formyl and carboxylic acid groups, as well as signals for the carbons of the indole ring and the methylene carbon.
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IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid and the aldehyde, and C-H and C=C stretching vibrations of the aromatic ring.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (203.19 g/mol ). Fragmentation patterns may involve the loss of the carboxylic acid group and other characteristic fragments of the indole ring.
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, field-proven methodologies for determining key physicochemical properties of 2-(5-formyl-1H-indol-1-yl)acetic acid.
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value is a critical measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic behavior.
Caption: Workflow for experimental LogP determination.
Detailed Protocol (Shake-Flask Method):
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Preparation of Phases: Prepare octanol-saturated water and water-saturated n-octanol by vigorously mixing equal volumes of n-octanol and water for 24 hours and allowing the layers to separate.
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Sample Preparation: Prepare a stock solution of 2-(5-formyl-1H-indol-1-yl)acetic acid in either the aqueous or organic phase. The concentration should be chosen to be within the linear range of the analytical method.
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Partitioning: In a glass vial, combine a known volume of the stock solution with a known volume of the other phase.
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Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).
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Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
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Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a validated analytical method, such as HPLC with UV detection.
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the logarithm (base 10) of P.
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.
Detailed Protocol (Equilibrium Shake-Flask Method):
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Sample Preparation: Add an excess amount of solid 2-(5-formyl-1H-indol-1-yl)acetic acid to a known volume of an aqueous buffer of a specific pH (e.g., pH 7.4 phosphate-buffered saline) in a glass vial.
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Equilibration: Shake the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the suspension to settle. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
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Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
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Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
Chemical Stability Assessment
Evaluating the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation products.
Caption: Workflow for chemical stability assessment.
Detailed Protocol (Forced Degradation Study):
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Stock Solution Preparation: Prepare a stock solution of 2-(5-formyl-1H-indol-1-yl)acetic acid in a suitable solvent (e.g., acetonitrile or methanol).
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Stress Conditions:
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Acidic: Dilute the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60 °C).
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Basic: Dilute the stock solution with 0.1 M NaOH and incubate at room temperature.
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Oxidative: Dilute the stock solution with 3% hydrogen peroxide and keep it at room temperature.
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Thermal: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60 °C).
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Photolytic: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines.
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Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
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Data Evaluation: Quantify the amount of the parent compound remaining and identify and quantify any major degradation products. This information helps to understand the degradation pathways and the intrinsic stability of the molecule.
Handling and Storage
Based on information for similar compounds and its chemical nature, 2-(5-formyl-1H-indol-1-yl)acetic acid should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. It is recommended to store the compound in a cool, dry, and dark place, under an inert atmosphere to prevent degradation.[1]
Conclusion
2-(5-formyl-1H-indol-1-yl)acetic acid is a key building block in medicinal chemistry with significant potential for the synthesis of novel therapeutic agents. While experimental data on its physicochemical properties are limited, this guide provides a solid foundation based on predicted values and established analytical protocols. The methodologies outlined herein will enable researchers to accurately characterize this compound, facilitating its effective application in drug discovery and development programs.
References
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PubChemLite. 2-(3-formyl-1h-indol-1-yl)acetic acid. [Link]
